2-(4-Nitrophenyl)-5-nitrobenzoxazole
Description
2-(4-Nitrophenyl)-5-nitrobenzoxazole (CAS: 1037-39-4) is a benzoxazole derivative with two nitro substituents: one at the para position of the phenyl ring and another at the C5 position of the benzoxazole core. Its molecular formula is C₁₃H₇N₃O₅, with a molecular weight of 285.21 g/mol and a LogP value of 4.36, indicating moderate lipophilicity . While its precise physical properties (e.g., melting point, solubility) remain undocumented, its structural features align with bioactive nitroaromatic compounds used in medicinal and materials chemistry .
Properties
Molecular Formula |
C13H7N3O5 |
|---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
5-nitro-2-(4-nitrophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7N3O5/c17-15(18)9-3-1-8(2-4-9)13-14-11-7-10(16(19)20)5-6-12(11)21-13/h1-7H |
InChI Key |
OUBDKKXSOQPPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Oxazole Derivatives
2-(4-Nitrophenyl)-5-phenyloxazole and 5-(4-Nitrophenyl)-2-phenyloxazole
These isomers (CAS: unlisted) share the molecular formula C₁₅H₁₀N₂O₃ (MW: 266.25 g/mol) but differ in nitro and phenyl group positioning. Both exhibit identical LogP (4.44) and PSA (71.85 Ų), reflecting similar solubility profiles. However, the absence of a fused benzene ring (as in benzoxazole) reduces their molecular complexity compared to the target compound. No biological data are reported, but their lower PSA values suggest better bioavailability than 2-(4-Nitrophenyl)-5-nitrobenzoxazole .
5-(4-Nitrophenyl)oxazole
This simpler oxazole derivative (CAS: 1014-23-9, MW: 190.15 g/mol) lacks the benzoxazole core and second nitro group.
Heterocyclic Analogues: Oxadiazoles and Thiadiazoles
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV)
This 1,3,4-oxadiazole derivative (MW: 301.68 g/mol) incorporates electron-withdrawing groups (nitro and chloro) at strategic positions. It demonstrates excellent CNS depressant activity , attributed to enhanced electronic effects and structural rigidity . Compared to this compound, its oxadiazole core may improve metabolic stability but reduce π-π stacking interactions due to the absence of a fused aromatic system.
1,3,4-Thiadiazole Derivatives
Synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide, these derivatives (e.g., 2-[1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine) show potent antimicrobial activity against E. coli, B. mycoides, and C. albicans. The thiadiazole ring’s sulfur atom may enhance binding to microbial enzymes, a feature absent in benzoxazoles .
Nitrophenyl-Containing Hybrids
2-[5-(4-Nitrophenyl)-1H-pyrazol-3-yl]phenol
The phenolic hydroxyl group likely contributes to hydrogen bonding with fungal targets, a mechanism less feasible in nitro-dominated benzoxazoles .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
Discussion of Substituent Effects and Pharmacological Potential
- This effect is mirrored in oxadiazole derivatives with CNS activity .
- Heterocycle Core : Benzoxazoles’ fused aromatic system may improve UV absorption and fluorescence properties, making them candidates for materials science. Conversely, oxadiazoles and thiadiazoles offer metabolic resistance and enzyme-targeting versatility .
- Research Gaps : Despite structural similarities, this compound lacks documented biological data. By contrast, its analogues show promise in CNS modulation, antimicrobial action, and fungicidal activity, suggesting avenues for targeted testing .
Q & A
Basic: What are the standard synthetic protocols for 2-(4-Nitrophenyl)-5-nitrobenzoxazole?
Methodological Answer:
A common approach involves condensation reactions under reflux conditions. For example, substituted benzaldehyde derivatives can react with triazole precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Alternative routes may utilize nitro-substituted benzoxazole intermediates, with reaction optimization depending on nitro group positioning and steric effects. Characterization via melting point analysis and TLC is recommended to confirm purity before proceeding to advanced studies.
Basic: Which spectroscopic and computational techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=N stretching in benzoxazole at ~1600–1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretching) .
- NMR : H NMR detects aromatic protons (δ 7.0–8.5 ppm) and nitro-substituted phenyl environments. C NMR confirms the benzoxazole core (C=O/N signals at ~150–160 ppm) .
- Mass Spectrometry : Determines molecular weight (e.g., [M+H]+ at m/z 296.06 for C₁₃H₇N₃O₄) and fragmentation patterns .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Advanced: How can computational methods like DFT or MD simulations improve understanding of its reactivity?
Methodological Answer:
- DFT Studies : Calculate HOMO-LUMO gaps to predict electron-transfer behavior. For example, a narrow HOMO-LUMO gap (e.g., ~4.2 eV) suggests high reactivity, making the compound suitable for photocatalytic applications .
- Molecular Docking : Assess binding affinities to biological targets (e.g., enzymes or DNA) by modeling interactions with active sites. Use Schrödinger Suite or AutoDock Vina for simulations .
- MD Simulations : Evaluate stability in solvent environments (e.g., water or DMSO) by tracking RMSD values over 100 ns trajectories .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., broth microdilution for antimicrobial studies, CLSI M27-A3 guidelines) .
- Dose-Response Curves : Test across a concentration range (e.g., 1–100 µM) to identify IC₅₀ values and minimize false positives .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide) to isolate nitro group contributions .
Advanced: What experimental design strategies optimize synthetic yield and scalability?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro group reactivity but may require post-reaction purification via column chromatography .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization .
- Temperature Control : Maintain reflux temperatures (80–100°C) to prevent side reactions like nitro group reduction .
- Scalability Tests : Pilot reactions at 10 mmol scale, monitoring yield drop-offs >5% as red flags for process inefficiency .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Organic Synthesis : Acts as a precursor for dyes, heterocyclic drugs, or photoactive materials due to its electron-deficient aromatic system .
- Biological Studies : Screened for antimicrobial activity (e.g., against S. aureus or C. albicans) via agar diffusion assays .
- Environmental Chemistry : Investigated in degradation studies using ozonation or advanced oxidation processes (AOPs) .
Advanced: How to analyze conflicting spectral data in structural elucidation?
Methodological Answer:
- Cross-Validation : Compare experimental IR/NMR data with simulated spectra from Gaussian09 or ORCA software .
- X-ray Crystallography : Resolve ambiguities (e.g., nitro group orientation) using single-crystal diffraction (e.g., CCDC deposition number for reference) .
- Isotopic Labeling : Use N-labeled analogs to confirm nitrogen environments in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
